molecular formula C18H18N2O4S B334322 ethyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate

ethyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate

Cat. No.: B334322
M. Wt: 358.4 g/mol
InChI Key: BAQBJOXXVNYGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of multiple functional groups, including a cyano group, an ethoxybenzamido group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur.

    Introduction of the Ethoxybenzamido Group: The ethoxybenzamido group can be introduced through an amide coupling reaction. This involves the reaction of an ethoxybenzoic acid derivative with the thiophene ring using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The carboxylate ester group can be introduced through esterification, where the carboxylic acid group on the thiophene ring reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with optimized conditions to maximize yield and purity. Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted thiophene derivatives.

Scientific Research Applications

ethyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and result in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate: Similar structure with a methoxy group instead of an ethoxy group.

    Ethyl 4-cyano-5-(4-chlorobenzamido)-3-methylthiophene-2-carboxylate: Similar structure with a chloro group instead of an ethoxy group.

    Ethyl 4-cyano-5-(4-nitrobenzamido)-3-methylthiophene-2-carboxylate: Similar structure with a nitro group instead of an ethoxy group.

Uniqueness

ethyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is unique due to the presence of the ethoxybenzamido group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C18H18N2O4S/c1-4-23-13-8-6-12(7-9-13)16(21)20-17-14(10-19)11(3)15(25-17)18(22)24-5-2/h6-9H,4-5H2,1-3H3,(H,20,21)

InChI Key

BAQBJOXXVNYGBH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C#N

Origin of Product

United States

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